molecular formula C10H7BrN2 B13032558 3-Bromo-1-methyl-1H-indole-2-carbonitrile

3-Bromo-1-methyl-1H-indole-2-carbonitrile

Cat. No.: B13032558
M. Wt: 235.08 g/mol
InChI Key: NZJCPFZOOWNXFU-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a carbonitrile group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-indole-2-carbonitrile typically involves the bromination of 1-methyl-1H-indole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indole-2-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-indole-2-carbonitrile is unique due to the specific combination of substituents on the indole ring, which imparts distinct chemical reactivity and potential biological activities. The presence of both the bromine atom and carbonitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-bromo-1-methylindole-2-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-13-8-5-3-2-4-7(8)10(11)9(13)6-12/h2-5H,1H3

InChI Key

NZJCPFZOOWNXFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C#N)Br

Origin of Product

United States

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